molecular formula C17H25N3O3S B2661506 N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941888-01-3

N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2661506
CAS RN: 941888-01-3
M. Wt: 351.47
InChI Key: PLCRYUOEYKGHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthetic routes and chemical properties of quinazolinone derivatives and related compounds have been extensively explored. For instance, the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives demonstrates the versatility and interest in quinazolinone chemistry for generating compounds with potential biological activities (Nguyen et al., 2022).

Potential Biological and Pharmacological Applications

  • Quinazolinone derivatives have been evaluated for a variety of biological activities, including antimicrobial, antifungal, and antitumor effects. The synthesis and investigation of novel quinazolinone analogues for their potential antitumor and antifungal activities highlight the therapeutic relevance of these compounds (El-bayouki et al., 2011).
  • Another study focuses on the design, synthesis, and analgesic activity of quinazolinyl acetamides, indicating their potential for pain management and anti-inflammatory applications (Alagarsamy et al., 2015).

Molecular Modeling and Drug Design

  • Molecular modeling studies have been conducted to understand the interaction of quinazolinone derivatives with biological targets. This approach aids in the rational design of compounds with enhanced therapeutic potential, as demonstrated in the synthesis and evaluation of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates for their anti-cancer activity as inhibitors for methionine synthase (Elfekki et al., 2014).

properties

IUPAC Name

N-cyclopentyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-10-9-20-14-8-4-3-7-13(14)16(19-17(20)23)24-11-15(22)18-12-5-1-2-6-12/h12,21H,1-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCRYUOEYKGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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